3-(2-Methylthiazol-5-yl)prop-2-en-1-ol

Catalog No.
S14146403
CAS No.
M.F
C7H9NOS
M. Wt
155.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Methylthiazol-5-yl)prop-2-en-1-ol

Product Name

3-(2-Methylthiazol-5-yl)prop-2-en-1-ol

IUPAC Name

(E)-3-(2-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

InChI

InChI=1S/C7H9NOS/c1-6-8-5-7(10-6)3-2-4-9/h2-3,5,9H,4H2,1H3/b3-2+

InChI Key

DMLFXRKLPHQQMR-NSCUHMNNSA-N

Canonical SMILES

CC1=NC=C(S1)C=CCO

Isomeric SMILES

CC1=NC=C(S1)/C=C/CO

3-(2-Methylthiazol-5-yl)prop-2-en-1-ol is an organic compound characterized by a thiazole ring and a propenol side chain. The thiazole moiety, a five-membered ring containing sulfur and nitrogen, contributes to its unique chemical properties. The compound's structure can be represented as follows:

C7H9N1S1O1\text{C}_7\text{H}_9\text{N}_1\text{S}_1\text{O}_1

This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Oxidation: The compound can be oxidized to yield corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the propenol side chain into a saturated alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The thiazole ring may undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different substituents.

Research indicates that compounds containing thiazole rings, including 3-(2-Methylthiazol-5-yl)prop-2-en-1-ol, exhibit various biological activities. These include:

  • Antimicrobial Properties: Thiazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens.
  • Antiviral Activity: Some studies suggest that thiazole-containing compounds can inhibit viral replication, making them potential candidates for antiviral drug development .
  • Anti-inflammatory Effects: Thiazoles have been investigated for their ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

The synthesis of 3-(2-Methylthiazol-5-yl)prop-2-en-1-ol typically involves several steps:

  • Formation of the Thiazole Ring: This can be achieved by reacting appropriate thioureas with α-haloketones or aldehydes under acidic or basic conditions.
  • Introduction of the Propenol Side Chain: The addition of propenal to the thiazole precursor is often conducted using bases such as potassium carbonate in solvents like acetone, followed by refluxing the mixture to facilitate the reaction.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain high purity levels suitable for biological testing.

3-(2-Methylthiazol-5-yl)prop-2-en-1-ol has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, this compound may serve as a lead structure for developing new antimicrobial or antiviral agents.
  • Agricultural Chemistry: Compounds with thiazole structures are often explored for their potential as fungicides or herbicides.
  • Material Science: Thiazole derivatives can be used in the synthesis of polymers and other materials due to their unique chemical properties.

Studies on 3-(2-Methylthiazol-5-yl)prop-2-en-1-ol's interactions with biological targets are essential for understanding its mechanism of action. It is believed that the compound can interact with specific enzymes or receptors, potentially inhibiting their activity. For instance, its thiazole ring may facilitate binding to active sites on proteins involved in disease processes, such as viral proteases .

Several compounds share structural similarities with 3-(2-Methylthiazol-5-yl)prop-2-en-1-ol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Aspects
4-MethylthiazoleContains a thiazole ring but lacks the propenol side chainSimpler structure; primarily used in flavoring
3-(4-Methylthiazol-5-yl)propan-1-olSimilar structure but has a saturated alcohol side chainLess reactive than propene derivatives
3-(4-Methylthiazol-5-yl)prop-2-enalAn oxidized form with an aldehyde groupMore polar; may exhibit different biological activities

Uniqueness

3-(2-Methylthiazol-5-yl)prop-2-en-1-ol is unique due to its combination of both the thiazole ring and propenol side chain, which together confer distinct chemical reactivity and biological properties not found in simpler derivatives. This dual functionality makes it an interesting candidate for further research in medicinal chemistry and related fields.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

155.04048508 g/mol

Monoisotopic Mass

155.04048508 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types